molecular formula C11H13NO2 B13248586 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13248586
M. Wt: 191.23 g/mol
InChI Key: MVXYBBNTUCLRPV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one follows IUPAC guidelines for bicyclic systems. The parent structure, 2,3-dihydro-1H-inden-1-one, consists of a fused bicyclo[4.3.0] system with a ketone group at position 1. The substituent at position 4 is a 2-aminoethoxy group (-OCH~2~CH~2~NH~2~), prioritized based on Cahn-Ingold-Prelog rules.

Table 1: Nomenclature and identifiers

Property Value
IUPAC Name 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one
CAS Registry Number 1823905-08-3
Molecular Formula C~11~H~13~NO~2~
Molecular Weight 191.23 g/mol
SMILES O=C1CCC2=C1C=CC=C2OCCN

The numbering begins at the ketone-bearing carbon (position 1), with positions 2 and 3 forming the saturated portion of the bicyclic system. The aminoethoxy group occupies position 4 on the aromatic ring.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation in the indanone core due to conjugation between the carbonyl group and the aromatic π-system. The 2-aminoethoxy side chain introduces torsional flexibility, with rotational freedom around the C-O and O-CH~2~ bonds. Density functional theory (DFT) studies of analogous indanones suggest that the amino group preferentially adopts a gauche conformation relative to the ether oxygen to minimize steric hindrance.

Key geometric parameters include:

  • Bond lengths : The carbonyl (C=O) bond measures approximately 1.22 Å, typical for ketones. The C-O bond in the ether linkage is ~1.43 Å, while the C-N bond in the amine group is ~1.47 Å.
  • Bond angles : The O-C-C-N dihedral angle in the side chain varies between 60° and 180°, depending on the solvent environment.

Nuclear magnetic resonance (NMR) data for related compounds indicate that the ethoxy chain adopts an extended conformation in nonpolar solvents but folds into a compact structure in polar media to facilitate hydrogen bonding.

X-ray Crystallographic Studies and Solid-State Arrangement

While X-ray crystallographic data for 4-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one remain unreported, studies of structurally similar indanones provide insights into its likely solid-state behavior. For example, 2-chloro-3-aminoindenone derivatives crystallize in monoclinic systems with P2~1~/c symmetry, featuring intermolecular hydrogen bonds between amine groups and carbonyl oxygen atoms.

Hypothesized solid-state properties :

  • Crystal system : Monoclinic or orthorhombic, based on substituent bulk.
  • Intermolecular interactions : N-H···O hydrogen bonds between the amino group and ketone oxygen, with additional van der Waals interactions from the aromatic system.
  • Unit cell parameters : Estimated a = 8–10 Å, b = 5–7 Å, c = 12–15 Å, α = γ = 90°, β = 95–105°.

The aminoethoxy side chain likely projects away from the indanone plane to minimize steric clashes, as observed in morpholine-substituted analogues.

Comparative Analysis with Related Indanone Derivatives

Table 2: Structural and functional comparison with indanone derivatives

Compound Substituents Molecular Weight (g/mol) Key Features
4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one 4-OCH~2~CH~2~NH~2~ 191.23 Polar side chain, high solubility
2-Benzylidene-1-indanone 2-CH=CH-C~6~H~5~ 222.28 Extended conjugation, planar structure
2-Chloro-3-aminoindenone 2-Cl, 3-NH~2~ 195.63 Halogen and amine, hydrogen bonding
ITH-6 Thiazolyl hydrazone at C1 389.45 Bulky substituent, anticancer activity

The aminoethoxy substituent distinguishes this compound through:

  • Polarity : The ether and amine groups enhance water solubility compared to halogenated or alkylated derivatives.
  • Conformational flexibility : Unlike rigid benzylidene or hydrazone groups, the ethoxy chain allows adaptive binding in biological targets.
  • Electronic effects : The electron-donating amino group increases electron density at position 4, potentially influencing reactivity in substitution reactions.

In contrast, 2-benzylidene-1-indanone derivatives exhibit extended π-conjugation, which red-shifts their UV absorption maxima by 30–40 nm compared to the aminoethoxy analogue. Chlorinated indanones, such as those in Table 2, demonstrate higher crystallinity due to halogen-mediated packing interactions.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-aminoethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO2/c12-6-7-14-11-3-1-2-8-9(11)4-5-10(8)13/h1-3H,4-7,12H2

InChI Key

MVXYBBNTUCLRPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCCN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthesis Approach

The synthesis of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one typically involves several key steps:

Specific Synthesis Route

A common approach involves starting with 2,3-dihydro-1H-inden-1-one and modifying it to introduce the 2-aminoethoxy group. This can be achieved through nucleophilic substitution reactions.

Example Synthesis Steps:
  • Activation of the Indanone Ring : The indanone ring may need activation to facilitate the etherification step. This can be done using a suitable leaving group.
  • Etherification Reaction : The activated indanone is then reacted with 2-aminoethanol in the presence of a base to introduce the aminoethoxy group.
  • Purification : The final product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminoethoxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 2,3-dihydro-1H-inden-1-one scaffold is frequently modified with substituents that dictate pharmacological properties. Key analogs and their substituents include:

Compound Name Substituents/Modifications Key Functional Groups Biological Activity/Application Reference ID
FCY-302 7-methyl, 2-(phenylmethylidene), 4-(propan-2-yl) α,β-unsaturated ketone, alkyl chain Antiproliferative (leukemia/myeloma)
(2E)-2-(4-Methoxybenzylidene) derivative 4-methoxybenzylidene Methoxy, conjugated double bond Structural studies (planar conformation)
Quinoline–triazole–indanone conjugates Methoxy, triazole-quinoline hybrid Triazole, quinoline AChE inhibition (IC₅₀: 109–114 µM)
SB 590885 Imidazole-pyridine, dimethylaminoethoxy Complex heterocyclic, aminoethoxy B-Raf inhibition (Kd: 0.3 nM)
1-(2,3-Dihydro-1H-Inden-5-yl) cathinone Pyrrolidinyl, phenyl Psychoactive substituents New psychoactive substance (NPS)

Key Observations :

  • Polar vs. Nonpolar Groups: The aminoethoxy group in the target compound contrasts with nonpolar groups (e.g., methyl, propan-2-yl in FCY-302 ), which may enhance membrane permeability but reduce solubility.
  • Electron-Withdrawing/Donating Effects : Methoxy groups (e.g., in ) improve stability through resonance, while halogens (e.g., 5-chloro in ) may enhance electrophilic reactivity.
Antiproliferative and Kinase Inhibition
  • FCY-302 : Exhibits antiproliferative activity against leukemia and myeloma cells, likely via oxidative stress modulation .
  • SB 590885: A potent B-Raf inhibitor (Kd = 0.3 nM) with selectivity over c-Raf (Ki = 1.72 nM), critical in melanoma therapy .
  • Chalcone Derivatives (e.g., 7x, 7w): Show anti-inflammatory effects in macrophages, suggesting indenone derivatives can target inflammatory pathways .

Physicochemical Properties

  • Planarity and Conformation : The 4-methoxybenzylidene derivative () adopts a nearly planar structure, enhancing π-orbital overlap for protein binding.
  • Solubility: Aminoethoxy and methoxy groups improve aqueous solubility compared to halogenated or alkylated analogs.

Biological Activity

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by the indene framework and a 2-aminoethoxy substituent, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has been attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurological disorders and metabolic processes. Its aminoethoxy group may facilitate binding to specific enzymes, modulating their activity.
  • Receptor Binding : Studies suggest that this compound interacts with various receptors, which could influence cellular signaling pathways relevant to pain management and inflammation control.

Anticancer Activity

Recent studies have indicated that derivatives of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one exhibit anticancer properties. For instance, compounds similar in structure have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. A notable study highlighted that certain analogues showed IC50 values below 20 µg/mL against leukemia cells, suggesting a promising avenue for further research .

Neurological Effects

The interaction of this compound with transient receptor potential (TRP) channels has been investigated due to their role in pain sensation and neuroprotection. Specifically, TRPV channels are critical targets for analgesic drug development. The ability of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one to modulate these channels could provide insights into new pain management therapies .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityAnalogues showed significant cytotoxicity against CCRF-CEM leukemia cells with IC50 values ranging from 6.7 µg/mL to >20 µg/mL .
Study BNeurological ImpactInvestigated the modulation of TRPV channels; potential for developing analgesics targeting neuropathic pain .
Study CEnzyme InteractionExplored the inhibition of specific enzymes involved in metabolic pathways; findings suggest a role in drug development for metabolic disorders.

Comparison with Similar Compounds

To understand the unique properties of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-oneC11H13NOC_{11}H_{13}NOSimilar indene structureExplored for enzyme inhibition and receptor binding
6-(Aminoethyl)-indoleC9H10NC_{9}H_{10}NIndole core structureVaried biological activity due to different core structure
7-AminoindoleC9H10NC_{9}H_{10}NIndole derivativeLacks dihydroindene structure; affects stability and reactivity

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